![molecular formula C20H24N2 B1307319 2-Benzhydryl-2,7-diazaspiro[3.5]nonane CAS No. 959515-59-4](/img/structure/B1307319.png)
2-Benzhydryl-2,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzhydryl-2,7-diazaspiro[35]nonane is a chemical compound with the molecular formula C20H24N2 It is characterized by a spirocyclic structure, which includes a diazaspiro nonane core with benzhydryl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane typically involves the reaction of benzhydryl chloride with 2,7-diazaspiro[3.5]nonane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydryl-2,7-diazaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the benzhydryl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction could produce benzhydryl amines.
Scientific Research Applications
2-Benzhydryl-2,7-diazaspiro[3.5]nonane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzhydryl-2,7-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The benzhydryl groups may facilitate binding to hydrophobic pockets in proteins, while the diazaspiro nonane core can interact with specific amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,7-diazaspiro[3.5]nonane
- 2-Diphenylmethyl-2,7-diazaspiro[3.5]nonane
Uniqueness
2-Benzhydryl-2,7-diazaspiro[3.5]nonane is unique due to its specific structural features, including the presence of benzhydryl groups and a diazaspiro nonane core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-benzhydryl-2,7-diazaspiro[3.5]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-15-20(16-22)11-13-21-14-12-20/h1-10,19,21H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXZEUAKWJIUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390504 |
Source


|
| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959515-59-4 |
Source


|
| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
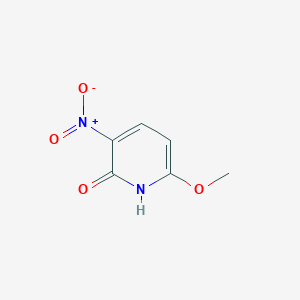



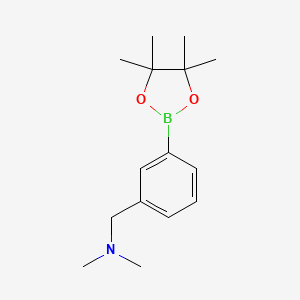
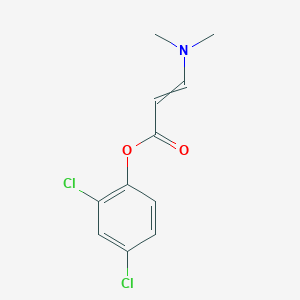
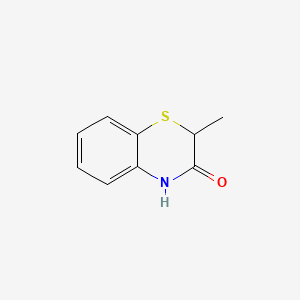
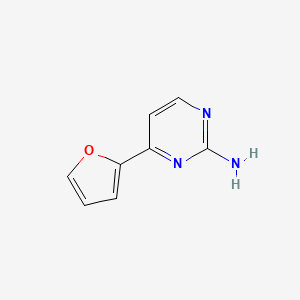
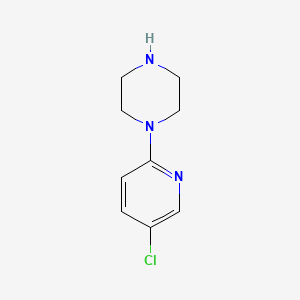
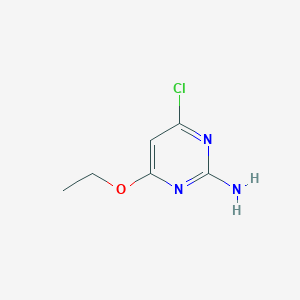
![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)
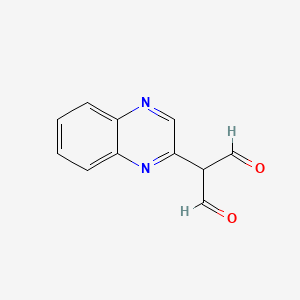
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)
![2-hydroxy-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]benzohydrazide](/img/structure/B1307275.png)
